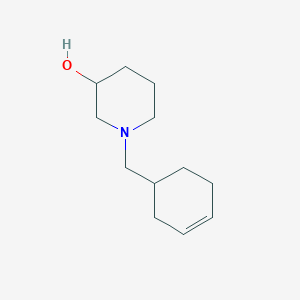![molecular formula C17H20ClN3O4 B5172417 ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5172417.png)
ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine derivatives. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, a neurotransmitter that plays a critical role in the central nervous system.
Mécanisme D'action
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate works by inhibiting the enzyme GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity and maintaining the balance between excitation and inhibition in the brain.
Biochemical and Physiological Effects
ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. It has also been shown to have anti-addictive effects, possibly by reducing the reinforcing effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate is a potent and selective inhibitor of GABA aminotransferase, which makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, its use in lab experiments is limited by its high cost and potential toxicity.
Orientations Futures
For research may include the development of new analogs with improved pharmacological properties and the investigation of the potential therapeutic applications of ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate in other disorders such as schizophrenia and bipolar disorder.
In conclusion, ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate is a synthetic compound that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. While its use in lab experiments is limited by its high cost and potential toxicity, further research is needed to determine its safety and efficacy in clinical trials and to explore its potential therapeutic applications in other disorders.
Méthodes De Synthèse
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate can be synthesized by the reaction of 4-chlorophenylacetic acid with ethyl 4-aminopiperazine-1-carboxylate in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with 2,5-dioxopyrrolidin-1-yl)acetic acid to obtain ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, anxiety, depression, and addiction. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior.
Propriétés
IUPAC Name |
ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXNXPVWWNATCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5172336.png)
![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5172348.png)
![4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5172349.png)

![methyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5172359.png)
![4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5172376.png)

![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![4-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B5172392.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)

![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)

![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)